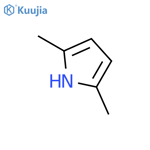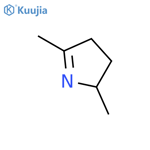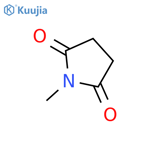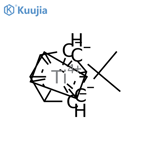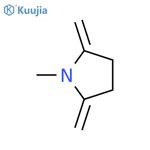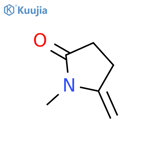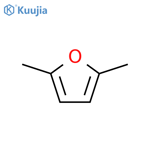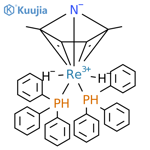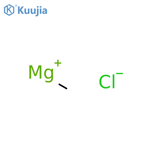- Acceptorless Dehydrogenative Coupling Using Ammonia: Direct Synthesis of N-Heteroaromatics from Diols Catalyzed by Ruthenium, Journal of the American Chemical Society, 2018, 140(38), 11931-11934
Cas no 930-87-0 (1,2,5-Trimethylpyrrole)
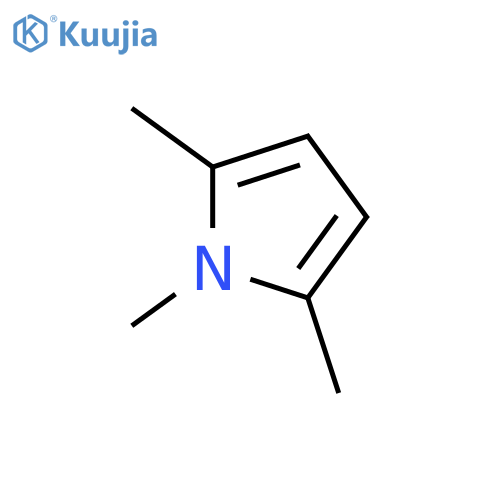
1,2,5-Trimethylpyrrole structure
商品名:1,2,5-Trimethylpyrrole
1,2,5-Trimethylpyrrole 化学的及び物理的性質
名前と識別子
-
- 1,2,5-Trimethylpyrrole
- 1.2.5-Trimethylpyrrole
- C7H11N
- NSC 81220
- 1,2,5-Trimethyl-1H-pyrrole (ACI)
- Pyrrole, 1,2,5-trimethyl- (6CI, 7CI, 8CI)
- 930-87-0
- 1,2,5-TRIMEHYLPYRROLE
- 1,2,5-Trimethylpyrrole, 99%
- Pyrrole, 1,2,5-trimethyl
- MFCD00003090
- PYRROLE, 1,2,5-TRIMETHYL-
- NSC81220
- AS-78356
- T1939
- 1,2,5-Trimethyl-1H-pyrrole #
- 7K4P5HS0RP
- EN300-21742
- InChI=1/C7H11N/c1-6-4-5-7(2)8(6)3/h4-5H,1-3H
- 1,2,5-Trimethyl-1H-pyrrole
- DTXSID20239239
- NS00042220
- 1H-Pyrrole, 1,2,5-trimethyl-
- UNII-7K4P5HS0RP
- SY048165
- D92550
- SCHEMBL254079
- CHEBI:184439
- CS-0239671
- NSC-81220
- AKOS000101244
- Q63396362
- pyrrole, 1,2,5 trimethyl-
- EINECS 213-225-6
-
- MDL: MFCD00003090
- インチ: 1S/C7H11N/c1-6-4-5-7(2)8(6)3/h4-5H,1-3H3
- InChIKey: YRABRACUKBOTKB-UHFFFAOYSA-N
- ほほえんだ: C1=C(C)N(C)C(C)=C1
計算された属性
- せいみつぶんしりょう: 109.08900
- どういたいしつりょう: 109.089149
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 70.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 1.5
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 4.9
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 0.807 g/mL at 25 °C(lit.)
- ゆうかいてん: 1.5°C (estimate)
- ふってん: 173 °C(lit.)
- フラッシュポイント: 華氏温度:125.6°f
摂氏度:52°c - 屈折率: n20/D 1.498(lit.)
- ようかいど: 微溶性(2.2 g/l)(25ºC)、
- すいようせい: Slightly soluble in water (2.2 g/L at 25°C).
- PSA: 4.93000
- LogP: 1.64190
- ようかいせい: 未確定
- じょうきあつ: 1.7±0.3 mmHg at 25°C
1,2,5-Trimethylpyrrole セキュリティ情報
-
記号:


- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H226-H315-H319
- 警告文: P210-P233-P240-P241+P242+P243-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P370+P378-P403+P235-P501
- 危険物輸送番号:UN 1993 3/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 10-36/37/38
- セキュリティの説明: S16-S26-S36
-
危険物標識:

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
- 危険レベル:3.2
- 包装グループ:III
- 包装等級:III
- セキュリティ用語:3.2
- リスク用語:R10
1,2,5-Trimethylpyrrole 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1,2,5-Trimethylpyrrole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-21742-5.0g |
1,2,5-trimethyl-1H-pyrrole |
930-87-0 | 95% | 5.0g |
$42.0 | 2023-02-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T1939-25ml |
1,2,5-Trimethylpyrrole |
930-87-0 | 98.0%(GC) | 25ml |
¥1340.0 | 2022-06-10 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T1939-5ML |
1,2,5-Trimethylpyrrole |
930-87-0 | >98.0%(GC) | 5ml |
¥430.00 | 2024-04-15 | |
| Enamine | EN300-21742-0.5g |
1,2,5-trimethyl-1H-pyrrole |
930-87-0 | 95% | 0.5g |
$19.0 | 2023-09-16 | |
| Enamine | EN300-21742-10.0g |
1,2,5-trimethyl-1H-pyrrole |
930-87-0 | 95% | 10.0g |
$54.0 | 2023-02-14 | |
| abcr | AB144375-5 ml |
1,2,5-Trimethylpyrrole; . |
930-87-0 | 5 ml |
€56.50 | 2024-04-15 | ||
| abcr | AB144375-25 ml |
1,2,5-Trimethylpyrrole; . |
930-87-0 | 25 ml |
€157.20 | 2024-04-15 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T1939-25ml |
1,2,5-Trimethylpyrrole |
930-87-0 | 98.0%(GC) | 25ml |
¥1340.0 | 2023-09-01 | |
| Aaron | AR003BOR-5g |
1,2,5-Trimethylpyrrole |
930-87-0 | 98% | 5g |
$104.00 | 2025-01-22 | |
| 1PlusChem | 1P003BGF-5g |
1,2,5-Trimethylpyrrole |
930-87-0 | 98% | 5g |
$105.00 | 2025-02-19 |
1,2,5-Trimethylpyrrole 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Ammonia Catalysts: (OC-6-52)-[4,5-Bis[[bis(1-methylethyl)phosphino-κP]methyl]acridine-κN]carbonylch… Solvents: Toluene ; 24 h, 7 atm, 150 °C
リファレンス
合成方法 2
合成方法 3
はんのうじょうけん
1.1 Solvents: Benzene-d6
リファレンス
- Reactions of "Cp2Ti:CH2" sources with acid anhydrides and imides, Journal of Organic Chemistry, 1985, 50(13), 2316-23
合成方法 4
合成方法 5
合成方法 6
はんのうじょうけん
1.1 Reagents: Methyl triflate
1.2 Solvents: Dimethyl sulfoxide
1.2 Solvents: Dimethyl sulfoxide
リファレンス
- Formation of 1,2- and 1,2,5-substituted pyrroles from an (η5-pyrrolyl)-transition metal complex, Journal of Organometallic Chemistry, 1987, 326(1),
合成方法 7
合成方法 8
はんのうじょうけん
リファレンス
- Twin annulation of naphthalene via a 1,5-naphthodiyne synthon. New syntheses of chrysene and dibenzo[b,k]chrysene, Journal of Organic Chemistry, 1983, 48(10), 1682-5
合成方法 9
はんのうじょうけん
リファレンス
- N-Alkylation of indole and pyrroles in dimethyl sulfoxide, Journal of the Chemical Society, 1973, (5), 499-500
合成方法 10
はんのうじょうけん
リファレンス
- Rates of tritium exchange in a series of N-phenyl substituted pyrroles, Journal of the Chemical Society, 1992, (2), 295-8
合成方法 11
はんのうじょうけん
1.1 Reagents: Titanocene dichloride Solvents: Diethyl ether , Tetrahydrofuran ; 1 h, -10 °C; -10 °C → 0 °C
1.2 Solvents: Tetrahydrofuran ; 22 h, 65 °C
1.3 Reagents: p-Toluenesulfonic acid Solvents: Tetrahydrofuran ; 1 h, rt
1.2 Solvents: Tetrahydrofuran ; 22 h, 65 °C
1.3 Reagents: p-Toluenesulfonic acid Solvents: Tetrahydrofuran ; 1 h, rt
リファレンス
- A convenient one-pot synthesis of polysubstituted pyrroles from N-protected succinimides, Tetrahedron Letters, 2014, 55(15), 2523-2526
1,2,5-Trimethylpyrrole Raw materials
- N-Methylsuccinimide
- hexane-2,5-dione
- Methylmagnesium Chloride (3M in THF)
- Hexane-2,5-diol
- 2,5-Dimethylfuran
- Rhenium, [(2,3,4,5-η)-2,5-dimethyl-1H-pyrrol-1-yl]dihydrobis(triphenylphosphine)- (9CI)
- Titanium, bis(η5-2,4-cyclopentadien-1-yl)(2,2-dimethyl-1,3-propanediyl)-
1,2,5-Trimethylpyrrole Preparation Products
1,2,5-Trimethylpyrrole サプライヤー
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:930-87-0)1,2,5-Trimethylpyrrole
注文番号:1659312
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Monday, 14 April 2025 21:49
価格 ($):discuss personally
1,2,5-Trimethylpyrrole 関連文献
-
Maxime De Abreu,Yue Tang,Etienne Brachet,Mohamed Selkti,Véronique Michelet,Philippe Belmont Org. Biomol. Chem. 2021 19 1037
-
Yuan He,Zilong Huang,Kaikai Wu,Juan Ma,Yong-Gui Zhou,Zhengkun Yu Chem. Soc. Rev. 2022 51 2759
-
Yongtae Kim,Yun Soo Choi,Su Kyung Hong,Yong Sun Park Org. Biomol. Chem. 2019 17 4554
-
4. Excited complex formation between heterocyclic compounds and aromatic hydrocarbons and aminesR. Stephen Davidson,Andrew Lewis,Terence D. Whelan J. Chem. Soc. Perkin Trans. 2 1977 1280
-
Chae S. Yi,Jie Zhang Chem. Commun. 2008 2349
930-87-0 (1,2,5-Trimethylpyrrole) 関連製品
- 600-29-3(1,2-dimethyl-1H-pyrrole)
- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)
- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
- 157047-98-8(Benzomalvin C)
- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:930-87-0)1,2,5-三甲基吡咯

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:930-87-0)1,2,5-Trimethylpyrrole

清らかである:99%
はかる:25g
価格 ($):318.0

